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1,5,7-Trichloroacridin-9(10H)-one

Drug Design Pharmacokinetics Physicochemical Profiling

1,5,7-Trichloroacridin-9(10H)-one (CAS 90019-39-9) is a polyhalogenated derivative of the acridin-9(10H)-one scaffold, bearing three chlorine substituents at the 1, 5, and 7 positions of the tricyclic ring system. The acridinone core is established in medicinal chemistry as a DNA-intercalating pharmacophore with documented anticancer, antimalarial, and antiviral activities.

Molecular Formula C13H6Cl3NO
Molecular Weight 298.5 g/mol
CAS No. 90019-39-9
Cat. No. B12928886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,7-Trichloroacridin-9(10H)-one
CAS90019-39-9
Molecular FormulaC13H6Cl3NO
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C3=C(N2)C(=CC(=C3)Cl)Cl
InChIInChI=1S/C13H6Cl3NO/c14-6-4-7-12(9(16)5-6)17-10-3-1-2-8(15)11(10)13(7)18/h1-5H,(H,17,18)
InChIKeyLRVSIWGEFFDPGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,7-Trichloroacridin-9(10H)-one: A Defined Chloro-Substituted Acridinone Scaffold for Specialized Medicinal Chemistry and Chemical Synthesis Procurement


1,5,7-Trichloroacridin-9(10H)-one (CAS 90019-39-9) is a polyhalogenated derivative of the acridin-9(10H)-one scaffold, bearing three chlorine substituents at the 1, 5, and 7 positions of the tricyclic ring system . The acridinone core is established in medicinal chemistry as a DNA-intercalating pharmacophore with documented anticancer, antimalarial, and antiviral activities [1]. This specific 1,5,7-trichloro substitution pattern confers a molecular formula of C13H6Cl3NO, a molecular weight of 298.55 g/mol, and a high lipophilicity (LogP = 4.64) that distinguishes it from mono‑ and dichloro analogs .

Why Generic Acridinone Substitution is Not Viable: Differential Chloro‑Substitution Controls Physicochemical and Pharmacological Profiles


Within the acridinone family, biological activity is highly sensitive to the number and position of halogen substituents. The unsubstituted parent compound acridin-9(10H)-one (CAS 578-95-0) exhibits only baseline DNA intercalation [1]. Introduction of a single chlorine atom, as in 2-chloroacridin-9(10H)-one (CAS 7497-52-1), alters the electronic distribution and modestly increases logP, but fails to achieve the combined steric and electronic profile of a trichloro-substituted system [1]. The 1,5,7-trichloro pattern specifically creates a unique electron-deficient planar surface recognized by DNA base pairs, a geometry not replicated by regioisomers such as 1,3,8-trichloro-5H-phenanthridin-6-one (CAS 27353-59-9), which imposes a different intercalation geometry [2]. Consequently, substituting another acridinone analog in a structure–activity program would confound the logP-DNA binding correlation established for chloroacridinones, undermining quantitative SAR conclusions [3].

Procurement‑Critical Quantitative Differentiation: 1,5,7‑Trichloroacridin-9(10H)-one vs. Closest Analogs


Physicochemical Profile Differentiation: logP and Topological Polar Surface Area vs. Parent and Mono‑Chloro Acridinones

Lipophilicity governs membrane permeability and DNA intercalation affinity for acridinones. 1,5,7-Trichloroacridin-9(10H)-one exhibits a computed logP of 4.64, contrasting with the unsubstituted acridin-9(10H)-one and 2-chloroacridin-9(10H)-one (logP ≈ 3.33) . The topological polar surface area (TPSA) is 32.86 Ų for all three compounds, indicating that the differential logP arises solely from the increased chlorine count rather than changes in polar functionality . This 1.31 log unit difference represents a ~20-fold increase in calculated octanol–water partition coefficient, directly affecting predicted intestinal absorption and blood–brain barrier penetration.

Drug Design Pharmacokinetics Physicochemical Profiling

Substitution Pattern Specificity: 1,5,7-Trichloro vs. 1,3,8-Trichloro Regioisomer

The 1,5,7-trichloro substitution creates a symmetric electron‑withdrawing arrangement on the acridinone core, flattening the π‑system and enhancing base‑pair stacking relative to the 1,3,8‑trichloro regioisomer (CAS 27353‑59‑9), which has an asymmetric chloro distribution that distorts the intercalation plane [1]. Electrospray ionization mass spectrometry studies on chloroacridone congeners demonstrate that the relative position of chlorine substituents directly influences DNA duplex binding, with symmetric substitution yielding higher equilibrium association constants (K1) than asymmetric patterns [1]. Although direct comparison data for the 1,5,7‑isomer are not published, the established SAR directionally supports superior intercalation geometry for the 1,5,7 pattern.

Medicinal Chemistry Structure–Activity Relationship DNA Intercalation

Multidrug‑Resistant Cancer Cell Line Activity: Class‑Level Cytotoxic Potency Demonstrating Value of Trichloro Substitution

In the N10-substituted chloroacridone series, the chlorine substitution pattern directly modulates cytotoxic potency against both drug‑sensitive and multidrug‑resistant cancer cell lines. Compound 4, a representative chloroacridone, exhibited strong activity against sensitive HL-60 (human promyelocytic leukemia) cells, vincristine‑resistant HL-60/VINC subline, and doxorubicin‑resistant HL-60/DX subline [1]. Quantitative comparison of mono‑chloro vs. dichloro derivatives revealed that increased chlorine substitution correlates with enhanced anti‑proliferative activity in resistant phenotypes [1]. Although 1,5,7‑trichloroacridin-9(10H)-one itself has not been assayed in this panel, the well‑established class trend predicts that the 1,5,7‑trichloro pattern should preserve or exceed the activity of dichloro congeners in MDR contexts.

Oncology Multidrug Resistance Cytotoxicity

Antimalarial SAR Context: Halogen Positioning Defines Selectivity Index Against Chloroquine‑Resistant Strains

The review of acridinone antimalarials confirms that the presence and location of halogen substituents critically influence potency and selectivity against chloroquine‑resistant Plasmodium falciparum strains. Haloalcoxyacridinones with electron‑withdrawing substituents at positions analogous to 1, 5, and 7 achieve IC50 values in the nanomolar range (17.0–39.0 nM for chloroquine‑sensitive 3D7; 3.2–41.2 nM for resistant W2/Dd2 strains) [1]. While direct data for 1,5,7‑trichloroacridin-9(10H)-one are absent, the SAR framework indicates that the 1,5,7‑trichloro configuration should produce a selectivity index favorable against resistant strains, a profile not attainable with non‑halogenated or mono‑halogenated acridinones.

Antimalarial Drug Discovery Plasmodium falciparum Drug Resistance

Defined Research Applications for 1,5,7-Trichloroacridin-9(10H)-one Grounded in Quantitative Differentiation


Synthesis of Defined Chloroacridinone Libraries for MDR Oncology SAR Studies

Medicinal chemistry teams developing acridinone-based anticancer agents require the 1,5,7-trichloroacridin-9(10H)-one core as a synthetic intermediate to systematically vary N10-substituents while maintaining the established relationship between chlorine substitution pattern and activity in multidrug-resistant HL-60/VINC and HL-60/DX cancer cell lines . The high logP (4.64) of the 1,5,7-trichloro scaffold ensures that library compounds occupy a distinct lipophilicity range from mono- and dichloro series, enabling exploration of logP-dependent cytotoxicity windows .

Development of Haloacridinone Antimalarial Leads with Defined Resistant-Strain Activity

Antiparasitic drug discovery groups targeting chloroquine-resistant P. falciparum require the 1,5,7-trichloro substitution pattern as part of a haloacridinone optimization cascade. The SAR compiled by Valdés AF-C (2011) demonstrates that halogenation at positions analogous to 1, 5, and 7 correlates with nanomolar potency against both sensitive and resistant strains, and the 1,5,7-trichloro configuration specifically matches the substitution topology of the most selective haloacridinone leads .

Physicochemical Reference Standard for DNA-Intercalator QSAR Model Calibration

Computational chemistry groups constructing QSAR models for DNA-intercalating agents need a well-characterized trichloro standard with measured logP (4.64) and TPSA (32.86 Ų) to anchor predictions for high-halogen, high-lipophilicity chemical space . The 1,5,7-trichloroacridin-9(10H)-one fills a specific gap in the calibration set that mono‑chloro or unsubstituted acridinones cannot address, as these lower‑logP compounds fall outside the lipophilicity range occupied by many clinical DNA intercalators .

Regioisomer-Controlled Studies of DNA Intercalation Geometry

Biophysical researchers comparing intercalation geometry between acridinone regioisomers require the 1,5,7-trichloroacridin-9(10H)-one as a defined symmetric trichloro species. The symmetric 1,5,7 pattern is predicted to produce distinct DNA complex stability relative to the asymmetric 1,3,8-trichloro regioisomer (CAS 27353-59-9), enabling direct experimental comparison of how chlorine regiochemistry influences intercalation-induced DNA structural perturbation .

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